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Complexes

Introduction
Arene tricarbonylchromium complexes, often represented as (η⁶-arene)Cr(CO)₃, are a

cornerstone of modern organometallic chemistry. Since their discovery, these "piano stool"

complexes have garnered significant interest due to their unique structural features, altered

reactivity of the complexed arene, and their extensive applications as reagents and catalysts in

organic synthesis. The coordination of a tricarbonylchromium moiety to an aromatic ring

profoundly influences the electronic properties of the arene, rendering it susceptible to

reactions not readily achievable with the free arene. This technical guide provides a

comprehensive overview of the discovery, history, synthesis, and characterization of these

remarkable compounds, tailored for researchers, scientists, and professionals in drug

development.

Discovery and Historical Development
The journey to arene tricarbonylchromium complexes began with the exploration of "sandwich"

compounds in the 1950s. A pivotal moment in organometallic chemistry was the synthesis of

bis(benzene)chromium, Cr(η⁶-C₆H₆)₂, by Ernst Otto Fischer and Walter Hafner in 1955.[1] This

discovery laid the groundwork for the investigation of other arene-metal complexes.
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In 1957, Fischer and Karl Öfele reported the first synthesis of an arene tricarbonylchromium

complex, (η⁶-benzene)tricarbonylchromium.[2][3] Their initial method involved the carbonylation

of bis(benzene)chromium, which produced chromium hexacarbonyl (Cr(CO)₆) as the main

product with only traces of the desired (η⁶-C₆H₆)Cr(CO)₃.[2]

Shortly thereafter, more direct and higher-yielding synthetic routes were developed. Nicholls

and Whiting, as well as Natta and his colleagues, independently developed a method involving

the direct reaction of an arene with chromium hexacarbonyl in a high-boiling inert solvent.[4]

This approach, often referred to as the Mahaffy-Pauson method, made these complexes much

more accessible and remains a widely used synthetic procedure today.[3] These developments

opened the door for extensive studies into the synthesis of a wide variety of substituted arene

tricarbonylchromium complexes and their applications in organic synthesis.[5][6][7]
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Figure 1: Historical timeline of the discovery and development of arene tricarbonylchromium
complexes.

Synthesis of Arene Tricarbonylchromium
Complexes
The most prevalent method for synthesizing arene tricarbonylchromium complexes is the direct

thermal reaction of an arene with chromium hexacarbonyl.[3] The reaction is typically carried

out in a high-boiling solvent or a mixture of solvents, such as di-n-butyl ether and

tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.[3] The addition of THF

helps to minimize the sublimation of Cr(CO)₆.[3]
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An alternative approach involves a ligand exchange reaction, where a more labile ligand on a

pre-formed chromium carbonyl complex, such as in (MeCN)₃Cr(CO)₃ or (naphthalene)Cr(CO)₃,

is displaced by the desired arene.[3] This method can be advantageous for arenes that are

sensitive to the high temperatures required for the direct thermal method.
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General Synthetic Workflow (Mahaffy-Pauson Method)
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Figure 2: General workflow for the synthesis of arene tricarbonylchromium complexes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1590168?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of (η⁶-Benzene)tricarbonylchromium
This protocol is a representative example of the Mahaffy-Pauson method.

Materials:

Chromium hexacarbonyl (Cr(CO)₆)

Benzene (C₆H₆)

Di-n-butyl ether

Tetrahydrofuran (THF)

Argon gas supply

Standard reflux apparatus with a condenser

Schlenk line or similar inert atmosphere setup

Filtration apparatus

Rotary evaporator

Procedure:

To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser

connected to an argon line, add chromium hexacarbonyl (1.0 eq).

Add a 9:1 mixture of di-n-butyl ether and THF as the solvent.

Add an excess of benzene (can be used as a co-solvent).

The reaction mixture is heated to reflux (around 140 °C) under a slow stream of argon. The

reaction should be carried out in a well-ventilated fume hood and protected from light.[3]
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The reaction is monitored by TLC. Reaction times can vary from several hours to a couple of

days.[3]

Upon completion, the reaction mixture is cooled to room temperature.

The mixture is filtered through a pad of Celite or alumina to remove any unreacted chromium

hexacarbonyl and other insoluble impurities.

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

The resulting solid is purified by recrystallization from a suitable solvent (e.g., hexane or

ethanol) or by column chromatography on silica gel to yield the yellow crystalline product,

(η⁶-benzene)tricarbonylchromium.

Physicochemical Properties
Arene tricarbonylchromium complexes are typically yellow to orange crystalline solids.[8] They

are generally stable in air at room temperature but can be sensitive to oxidation, especially in

solution and when exposed to light.[9][10] They are soluble in common nonpolar organic

solvents.[2]
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Complex
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

(η⁶-

Benzene)tricarbo

nylchromium

C₉H₆CrO₃ 214.14 163-166
Yellow crystalline

solid

(η⁶-

Toluene)tricarbon

ylchromium

C₁₀H₈CrO₃ 228.17 80-81 Yellow crystals

(η⁶-

Anisole)tricarbon

ylchromium

C₁₀H₈CrO₄ 244.17 84-85
Orange-yellow

crystals

(η⁶-

Chlorobenzene)tr

icarbonylchromiu

m

C₉H₅ClCrO₃ 248.59 95-96 Yellow needles

(η⁶-

Naphthalene)tric

arbonylchromium

C₁₃H₈CrO₃ 264.20 126-128
Orange-red

crystals

Spectroscopic Characterization
The structure and bonding of arene tricarbonylchromium complexes are elucidated through

various spectroscopic techniques, primarily IR and NMR spectroscopy.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of these

complexes is the presence of strong absorption bands corresponding to the C-O stretching

vibrations of the three carbonyl ligands. Due to the C₃ᵥ local symmetry of the Cr(CO)₃ group,

two intense IR-active bands are typically observed in the range of 1850-2000 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Upon coordination to the Cr(CO)₃ fragment, the protons on the aromatic ring

experience a significant upfield shift (typically to the range of δ 5.0-6.0 ppm) compared to the
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free arene. This is due to the electron-withdrawing nature of the chromium tricarbonyl moiety,

which reduces the aromatic ring current.

¹³C NMR: Similar to the proton signals, the carbon signals of the complexed arene ring also

shift upfield. The carbonyl carbons typically appear as a sharp singlet in the range of δ 230-

240 ppm.

Complex
¹H NMR (δ,
ppm, aromatic
H)

¹³C NMR (δ,
ppm, aromatic
C)

¹³C NMR (δ,
ppm, CO)

IR (ν(CO),
cm⁻¹)

(η⁶-

Benzene)tricarbo

nylchromium

~5.3 ~92 ~233 ~1975, 1905

(η⁶-

Toluene)tricarbon

ylchromium

~5.1-5.5 ~90-93 ~233 ~1970, 1898

(η⁶-

Anisole)tricarbon

ylchromium

~4.8-5.6 ~75-95 ~232 ~1965, 1890

(η⁶-

Chlorobenzene)tr

icarbonylchromiu

m

~5.2-5.5 ~89-93 ~232 ~1980, 1910

Structure and Bonding
X-ray diffraction studies have confirmed the "piano stool" geometry of arene

tricarbonylchromium complexes. The chromium atom is situated below the center of the arene

ring, and the three carbonyl ligands are positioned as the "legs" of the stool. The arene ring is

η⁶-coordinated to the chromium atom, meaning all six carbon atoms of the ring are bonded to

the metal center.

The bonding involves the donation of π-electron density from the arene's highest occupied

molecular orbitals (HOMOs) to vacant d-orbitals of the chromium atom. Simultaneously, there is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


back-donation of electron density from filled d-orbitals of the chromium atom into the lowest

unoccupied molecular orbitals (LUMOs) of the arene and the π* orbitals of the carbonyl

ligands. This synergistic bonding model explains the stability of these complexes.

A significant consequence of this bonding is the modification of the arene's reactivity. The net

electron-withdrawing effect of the Cr(CO)₃ group makes the aromatic ring more electrophilic

and susceptible to nucleophilic attack.[3] It also increases the acidity of the aromatic and

benzylic protons.[3]

Conclusion
The discovery and subsequent development of synthetic methodologies for arene

tricarbonylchromium complexes have had a profound impact on organometallic chemistry and

organic synthesis. From their initial characterization as "piano stool" structures to their

widespread use as versatile reagents, these complexes continue to be an active area of

research. Their ability to modulate the reactivity of aromatic rings provides a powerful tool for

the construction of complex molecular architectures, making them invaluable to researchers in

academia and industry, including those in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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